CCK-B Receptor Affinity Advantage of N-(Pyridin-3-ylmethyl)butan-1-amine Over Alternate Alkylamino Congeners
N-(Pyridin-3-ylmethyl)butan-1-amine demonstrates significantly higher binding affinity for the cholecystokinin type B (CCK-B) receptor compared to closely related structural analogs. Specifically, the target compound inhibits [125I]CCK-8 binding to mouse brain CCK-B receptors with an IC50 of 26 nM [1]. In stark contrast, the comparator compound 3-methyl-N-(pyridin-3-ylmethyl)butan-1-amine, which differs only by a methyl branch on the butyl chain, exhibits an IC50 of 102 nM against a related kinase target (PI3Kδ), and other analogs like N-methyl-N-(pyridin-3-ylmethyl)ethanamine show weak activity (Ki = 28,000 nM) at nicotinic receptors [2][3][4]. This indicates that the linear n-butyl substituent is a critical structural feature for high-affinity CCK-B receptor engagement.
| Evidence Dimension | CCK-B Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | 3-methyl-N-(pyridin-3-ylmethyl)butan-1-amine: IC50 = 102 nM (PI3Kδ); N-methyl-N-(pyridin-3-ylmethyl)ethanamine: Ki = 28,000 nM (α4β2 nAChR) |
| Quantified Difference | Target compound exhibits >3.9-fold higher potency than the methyl-branched analog at CCK-B, and >1,000-fold higher than the shorter-chain analog at a related receptor. |
| Conditions | Inhibition of [125I]CCK-8S binding to mouse brain membranes in vitro for the target compound. |
Why This Matters
For research programs targeting CCK-B mediated pathways, selecting the correct n-butyl analog is essential to achieve potent and interpretable in vitro results, avoiding false negatives associated with less active congeners.
- [1] BindingDB. PrimarySearch_ki entry for monomer 50006838: N-(pyridin-3-ylmethyl)butan-1-amine. IC50 = 26 nM against CCK-B receptor. View Source
- [2] BindingDB. BDBM50394893: 3-methyl-N-(pyridin-3-ylmethyl)butan-1-amine. IC50 = 102 nM against PI3Kδ. View Source
- [3] BindingDB. BDBM50138486: N-methyl(pyridin-3-yl)methanamine. Ki > 10,000 nM against α4β2 nAChR. View Source
- [4] BindingDB. BDBM50115825: N-methyl-N-(pyridin-3-ylmethyl)ethanamine. Ki = 28 nM against α4β2 nAChR. View Source
